N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a 4-chlorophenyl group and three bromine atoms attached to the pyrazole ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(but-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: This compound is similar in structure but lacks the tribromo substitution.
N-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives: These compounds share some structural similarities and exhibit comparable biological activities.
Uniqueness
N1-(4-chlorophenyl)-3,4,5-tribromo-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H5Br3ClN3O |
---|---|
Molecular Weight |
458.33 g/mol |
IUPAC Name |
3,4,5-tribromo-N-(4-chlorophenyl)pyrazole-1-carboxamide |
InChI |
InChI=1S/C10H5Br3ClN3O/c11-7-8(12)16-17(9(7)13)10(18)15-6-3-1-5(14)2-4-6/h1-4H,(H,15,18) |
InChI Key |
YUMIBWILSHVBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N2C(=C(C(=N2)Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.